molecular formula C13H16ClNO2 B2397082 Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride CAS No. 2409597-35-7

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride

Cat. No.: B2397082
CAS No.: 2409597-35-7
M. Wt: 253.73
InChI Key: ULMOYGINPGAESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride is a chemical compound with the molecular formula C₁₃H₁₅NO₂·ClH and a molecular weight of 253.73 g/mol . This compound is known for its unique structure, which includes a tetrahydropyridine ring and a benzoate ester group.

Mechanism of Action

Pharmacokinetics

, suggesting that it may have specific requirements for stability and bioavailability.

Action Environment

The action of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride may be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride typically involves the esterification of 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoic acid with methanol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate hydrochloride is unique due to its combination of a tetrahydropyridine ring and a benzoate ester group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c1-16-13(15)12-5-3-2-4-11(12)10-6-8-14-9-7-10;/h2-6,14H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHGQHOJXLULFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.